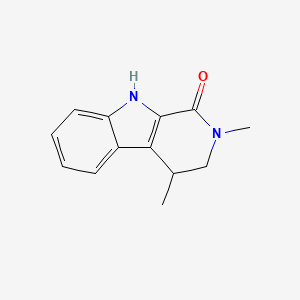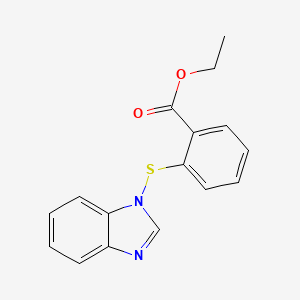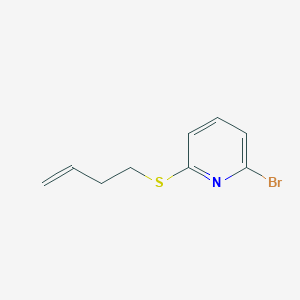
Pyridine, 2-bromo-6-(3-butenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-bromo-6-(3-butenylthio)- is an organic compound that belongs to the class of halopyridines. This compound is characterized by the presence of a bromine atom at the 2-position and a 3-butenylthio group at the 6-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-bromo-6-(3-butenylthio)- typically involves the nucleophilic substitution of halopyridines with 3-butenylthiolate anions. One common method involves the reaction of 2,6-dibromopyridine with 3-butenylthiolate ions, which can be generated from divinyl sulfide and sodium in liquid ammonia . The reaction conditions usually require low temperatures and careful control of the reactant addition to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of Pyridine, 2-bromo-6-(3-butenylthio)- may involve large-scale synthesis using similar nucleophilic substitution reactions.
化学反应分析
Types of Reactions
Pyridine, 2-bromo-6-(3-butenylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the 3-butenylthio group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while oxidation reactions may yield sulfoxides or sulfones.
科学研究应用
Pyridine, 2-bromo-6-(3-butenylthio)- has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of Pyridine, 2-bromo-6-(3-butenylthio)- involves its interaction with molecular targets through its functional groups. The bromine atom and the 3-butenylthio group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other halopyridines and pyridine derivatives with different substituents at the 2- and 6-positions. Examples include 2-bromo-6-methylpyridine and 2-chloro-6-(3-butenylthio)pyridine .
Uniqueness
Pyridine, 2-bromo-6-(3-butenylthio)- is unique due to the presence of both a bromine atom and a 3-butenylthio group, which confer specific reactivity and binding properties. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
属性
CAS 编号 |
672263-62-6 |
|---|---|
分子式 |
C9H10BrNS |
分子量 |
244.15 g/mol |
IUPAC 名称 |
2-bromo-6-but-3-enylsulfanylpyridine |
InChI |
InChI=1S/C9H10BrNS/c1-2-3-7-12-9-6-4-5-8(10)11-9/h2,4-6H,1,3,7H2 |
InChI 键 |
NXFJQCOALQUWRU-UHFFFAOYSA-N |
规范 SMILES |
C=CCCSC1=NC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


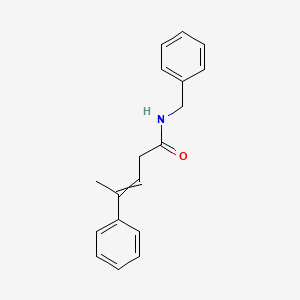
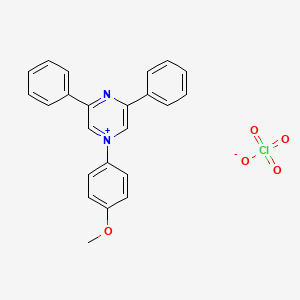
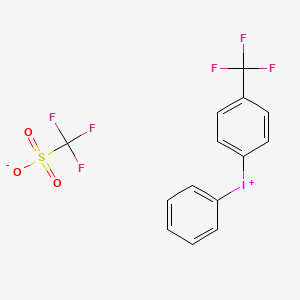
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)

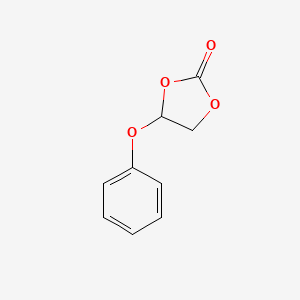
![1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B12535134.png)
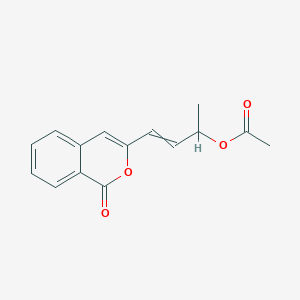
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
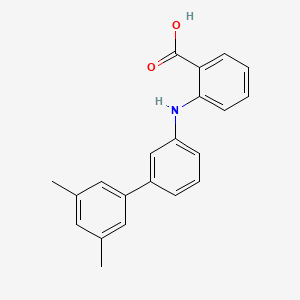
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
